The Discovery and Development of a Potent and Selective NLRP3 Inflammasome Inhibitor: A Technical Guide to MCC950
The Discovery and Development of a Potent and Selective NLRP3 Inflammasome Inhibitor: A Technical Guide to MCC950
For Researchers, Scientists, and Drug Development Professionals
Abstract
The NLRP3 inflammasome, a key component of the innate immune system, has emerged as a critical driver of inflammation in a wide range of debilitating diseases. Its aberrant activation is implicated in conditions from autoimmune disorders to neurodegenerative diseases and metabolic syndromes. This has spurred a significant research and development effort to identify and characterize small molecule inhibitors of the NLRP3 inflammasome. This technical guide provides an in-depth overview of the discovery, development, and mechanism of action of MCC950 (also known as CP-456,773 and CRID3), a potent and highly selective inhibitor of the NLRP3 inflammasome. Detailed experimental protocols for its characterization, quantitative efficacy data, and visualizations of the underlying biological pathways are presented to serve as a comprehensive resource for researchers in the field.
Introduction to the NLRP3 Inflammasome
The NOD-like receptor family, pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that plays a pivotal role in the innate immune response.[1][2] Its activation is a two-step process: a priming signal, typically from microbial components like lipopolysaccharide (LPS) or endogenous cytokines, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β); and an activation signal from a diverse array of stimuli, including ATP, crystalline substances, and microbial toxins, which triggers the assembly of the inflammasome complex.[2][3] This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.[1][2] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, which are subsequently secreted.[1][4] Dysregulation of NLRP3 inflammasome activation is a key pathogenic feature of numerous inflammatory diseases.[1][5]
Discovery and Development of MCC950
MCC950 was identified as a potent and selective small-molecule inhibitor of the NLRP3 inflammasome.[1] It demonstrates high efficacy in blocking both the canonical and non-canonical activation of NLRP3 at nanomolar concentrations.[1] Importantly, MCC950 exhibits selectivity for the NLRP3 inflammasome, showing no inhibitory activity against other inflammasomes such as AIM2, NLRC4, or NLRP1.[1][5] This specificity makes it an invaluable tool for studying NLRP3-mediated biology and a promising therapeutic candidate for NLRP3-driven diseases.
Chemical Synthesis of MCC950
The synthesis of MCC950 has been described in the literature. A general synthetic scheme is outlined below. Detailed, step-by-step procedures can be found in the cited references.[6][7][8]
Caption: General synthetic route for MCC950.
Mechanism of Action of MCC950
MCC950 directly targets the NLRP3 protein, specifically interacting with the Walker B motif within the NACHT domain.[3][9] This interaction is thought to lock NLRP3 in an inactive conformation, thereby preventing ATP hydrolysis, a critical step for inflammasome oligomerization and activation.[3][9] Notably, MCC950's mechanism is downstream of potassium efflux, a common trigger for NLRP3 activation, indicating that it does not act by blocking this upstream event.[1]
Caption: Mechanism of action of MCC950 on the NLRP3 inflammasome.
Quantitative Data on MCC950 Efficacy
The inhibitory potency of MCC950 has been extensively characterized in various in vitro and in vivo models.
In Vitro Efficacy
| Cell Type | Species | Stimulus | IC50 (nM) | Reference(s) |
| Bone Marrow-Derived Macrophages (BMDMs) | Mouse | ATP | 7.5 | [10] |
| Human Monocyte-Derived Macrophages (HMDMs) | Human | ATP | 8.1 | [10] |
| THP-1 derived macrophages | Human | Nigericin | ~200 | [11] |
In Vivo Efficacy in Animal Models
| Disease Model | Animal Model | MCC950 Treatment Regimen | Key Outcomes | Reference(s) |
| Experimental Autoimmune Encephalomyelitis (EAE) | Mouse | 10 mg/kg, i.p., daily | Delayed onset and reduced severity of disease. | [1] |
| Cryopyrin-Associated Periodic Syndromes (CAPS) | Mouse | 10 mg/kg, i.p., daily | Rescued neonatal lethality. | [1][12] |
| Spinal Cord Injury (SCI) | Mouse | 10 mg/kg or 50 mg/kg, i.p. | Improved functional recovery, reduced inflammation and neuronal injury. | [13][14] |
| Muckle-Wells Syndrome | Human (ex vivo) | 1-1000 nM | Reduced IL-1β production in patient PBMCs. | [1] |
Detailed Experimental Protocols
In Vitro NLRP3 Inflammasome Activation Assay in Bone Marrow-Derived Macrophages (BMDMs)
This protocol describes the induction of NLRP3 inflammasome activation in mouse BMDMs using LPS and ATP, and its inhibition by MCC950.
Materials:
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Bone marrow cells from C57BL/6 mice
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DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 20 ng/mL M-CSF
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Lipopolysaccharide (LPS) from E. coli O111:B4
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Adenosine 5'-triphosphate (ATP)
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MCC950
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Phosphate-buffered saline (PBS)
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96-well tissue culture plates
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ELISA kit for mouse IL-1β
Procedure:
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BMDM Differentiation:
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Harvest bone marrow cells from the femurs and tibias of C57BL/6 mice.
-
Culture the cells in DMEM supplemented with 20 ng/mL M-CSF for 7 days to differentiate them into macrophages. Change the media on day 3 and day 6.
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-
Cell Seeding:
-
On day 7, harvest the differentiated BMDMs and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Allow the cells to adhere overnight.
-
-
Priming:
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Prime the cells with 500 ng/mL LPS in serum-free DMEM for 3-4 hours.
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-
Inhibitor Treatment:
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Pre-treat the cells with various concentrations of MCC950 (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 30-60 minutes.
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-
Activation:
-
Stimulate the cells with 5 mM ATP for 30-60 minutes.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for analysis.
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-
IL-1β Measurement:
Western Blot for Caspase-1 Cleavage
This protocol is for detecting the active p20 subunit of caspase-1 in cell lysates and supernatants as a marker of inflammasome activation.
Materials:
-
Supernatants and cell pellets from the in vitro activation assay
-
RIPA lysis buffer with protease inhibitors
-
Methanol and Chloroform for protein precipitation from supernatant
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against mouse caspase-1 (detects pro-caspase-1 and the p20 subunit)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Protein Precipitation from Supernatant:
-
To 500 µL of cell supernatant, add 500 µL of methanol and 125 µL of chloroform.
-
Vortex and centrifuge at 13,000 x g for 5 minutes.
-
Aspirate the upper aqueous phase and add another 500 µL of methanol to the protein interface.
-
Vortex and centrifuge at 13,000 x g for 5 minutes to pellet the protein.
-
Wash the pellet with methanol and air dry.
-
Resuspend the pellet in SDS-PAGE sample buffer.
-
-
Cell Lysate Preparation:
-
Wash the cell pellets with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Load equal amounts of protein from the cell lysates and the entire precipitated supernatant onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against caspase-1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescence substrate and image the results.[2][11][15][16][17]
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Experimental Autoimmune Encephalomyelitis (EAE) Animal Model
This protocol describes the induction of EAE in C57BL/6 mice and treatment with MCC950.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
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Myelin oligodendrocyte glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
MCC950
-
Sterile PBS
Procedure:
-
EAE Induction:
-
MCC950 Treatment:
-
Administer MCC950 (e.g., 10 mg/kg) or vehicle (e.g., PBS) i.p. daily, starting from the day of immunization or at the onset of clinical signs.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
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1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
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4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
Mandatory Visualizations
NLRP3 Inflammasome Signaling Pathway
Caption: Canonical NLRP3 inflammasome signaling pathway.
Experimental Workflow for Evaluating NLRP3 Inhibitors
Caption: A typical experimental workflow for the evaluation of NLRP3 inhibitors.
Logical Relationship of MCC950's Selectivity
Caption: Logical diagram illustrating the selectivity of MCC950 for the NLRP3 inflammasome.
Conclusion
MCC950 has proven to be a cornerstone in the study of NLRP3 inflammasome biology and a leading candidate in the development of therapeutics for a multitude of inflammatory diseases. Its high potency and selectivity provide a powerful tool for dissecting the role of NLRP3 in health and disease. The comprehensive data and detailed protocols presented in this guide are intended to facilitate further research into NLRP3-targeted therapies and accelerate the translation of these findings into clinical applications.
References
- 1. Inflammasome assays in vitro and in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-1 self-cleavage is an intrinsic mechanism to terminate inflammasome activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bioworlde.com [bioworlde.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification, Synthesis, and Biological Evaluation of the Major Human Metabolite of NLRP3 Inflammasome Inhibitor MCC950 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adipogen.com [adipogen.com]
- 10. mpbio.com [mpbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Determination of Caspase Activation by Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 17. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues - PMC [pmc.ncbi.nlm.nih.gov]
